molecular formula C9H17N B12437851 3-(2-Methylprop-2-en-1-yl)piperidine

3-(2-Methylprop-2-en-1-yl)piperidine

Cat. No.: B12437851
M. Wt: 139.24 g/mol
InChI Key: MRAXPDSGNALROS-UHFFFAOYSA-N
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Description

3-(2-Methylprop-2-en-1-yl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylprop-2-en-1-yl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with 2-methylprop-2-en-1-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in piperidine attacks the carbon atom in the halide, displacing the halide ion and forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylprop-2-en-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the 2-methylprop-2-en-1-yl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce more saturated piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

3-(2-Methylprop-2-en-1-yl)piperidine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound may be used in studies involving piperidine derivatives and their biological activities.

    Medicine: Piperidine derivatives are known for their pharmacological properties, and this compound could be explored for potential therapeutic applications.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-Methylprop-2-en-1-yl)piperidine depends on its specific application. In biological systems, piperidine derivatives often interact with various molecular targets, such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the 2-methylprop-2-en-1-yl group.

    2-Methylpiperidine: A derivative with a methyl group at the 2-position.

    3-Methylpiperidine: A derivative with a methyl group at the 3-position.

Uniqueness

3-(2-Methylprop-2-en-1-yl)piperidine is unique due to the presence of the 2-methylprop-2-en-1-yl group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

3-(2-methylprop-2-enyl)piperidine

InChI

InChI=1S/C9H17N/c1-8(2)6-9-4-3-5-10-7-9/h9-10H,1,3-7H2,2H3

InChI Key

MRAXPDSGNALROS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1CCCNC1

Origin of Product

United States

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